4',5-二氯水杨酰苯胺

描述

Synthesis Analysis

The synthesis of compounds related to 4',5-Dichlorosalicylanilide has been explored through different chemical reactions, focusing on creating derivatives with potential antimicrobial and antifungal activities. One notable study involves the synthesis of a series of 5-chloro-3'-nitro-4'-substituted salicylanilides, showing the versatility of this compound's chemical structure in generating bioactive molecules (Singh et al., 1977).

Molecular Structure Analysis

Research on the molecular structure of compounds akin to 4',5-Dichlorosalicylanilide, such as the study of crystal structures of proton-transfer complexes with salicylate derivatives, provides insights into the intermolecular interactions and bonding configurations that govern their stability and reactivity (Suresh et al., 2022).

Chemical Reactions and Properties

The chemical reactivity of 4',5-Dichlorosalicylanilide derivatives has been demonstrated in various studies, including the formation of chloroform and chlorinated organics through free-chlorine-mediated oxidation of triclosan, a related compound. This highlights the potential environmental impact and the chemical behavior of these compounds under oxidative conditions (Rule et al., 2005).

Physical Properties Analysis

The photoreactivity of compounds like 3,3',4',5-tetrachlorosalicylanilide, which shares structural similarities with 4',5-Dichlorosalicylanilide, has been analyzed in the context of protein binding and photoallergy, shedding light on the physical properties that contribute to their biological effects (Kochevar & Harber, 1977).

Chemical Properties Analysis

The interaction of 4',5-Dichlorosalicylanilide derivatives with DNA and their in vitro biological screenings have been explored, indicating the compound's potential as an antitumor agent and its ability to interact with genetic material, further highlighting its chemical properties and potential pharmaceutical applications (Sirajuddin et al., 2015).

科学研究应用

环境污染和处理

氯仿和氯代有机物的形成: 对三氯生等抗菌剂的研究表明,三氯生与 4',5-二氯水杨酰苯胺的结构相似,在水处理条件下,此类化合物可与游离氯反应生成氯仿和其他氯代有机物。这表明 4',5-二氯水杨酰苯胺与研究水处理过程中消毒副产物形成有关 (Rule 等人,2005)。

代谢解偶联在污泥减少中的应用: 已研究了在活性污泥培养物中使用 3,3',4',5-四氯水杨酰苯胺(一种与 4',5-二氯水杨酰苯胺密切相关的化合物)等代谢解偶联剂来限制过量污泥的产生。这些化合物通过增强微生物活性和增加活性细菌的百分比来有效降低污泥生长速率,而不会对底物去除效率产生不利影响。这一应用在废水处理中具有重要意义,可以有效管理污泥的产生 (Chen 等人,2002)。

对甲状腺激素的影响: 尽管与三氯生(一种与 4',5-二氯水杨酰苯胺结构相似的化合物)直接相关,但研究表明,这些类型的化合物会破坏动物的甲状腺激素稳态。这一研究领域突出了氯代酚类化合物潜在的内分泌干扰效应,表明需要进一步研究 4',5-二氯水杨酰苯胺等类似化合物对健康和环境的影响 (Crofton 等人,2007)。

分析化学

- 环境样品中的检测: 已开发出分析方法来检测和定量化妆品和可能的环境样品中的卤代水杨酰苯胺,包括与 4',5-二氯水杨酰苯胺类似的化合物。这些方法,例如固相萃取结合高效液相色谱,对于监测此类化合物在各种基质中的存在和浓度至关重要,表明 4',5-二氯水杨酰苯胺在环境监测和安全评估中的重要性 (Li 等人,2016)。

安全和危害

作用机制

Target of Action

It is known to exhibit antimicrobial activity , suggesting that it likely interacts with targets that are crucial for the survival and proliferation of microorganisms.

Mode of Action

It is known to have antimicrobial properties , indicating that it may interfere with essential biological processes in microorganisms

属性

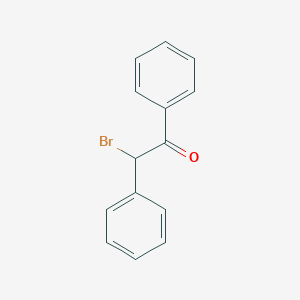

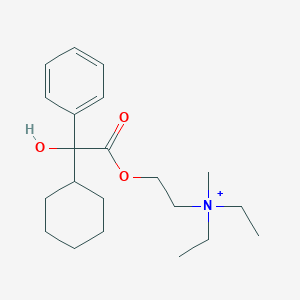

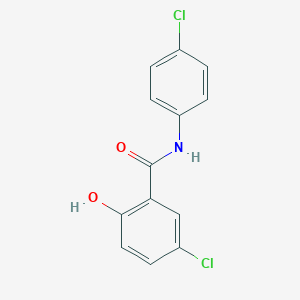

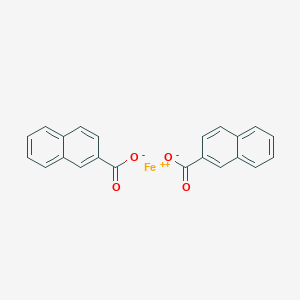

IUPAC Name |

5-chloro-N-(4-chlorophenyl)-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO2/c14-8-1-4-10(5-2-8)16-13(18)11-7-9(15)3-6-12(11)17/h1-7,17H,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWWOFBIYKSBEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862564 | |

| Record name | 5-Chloro-N-(4-chlorophenyl)-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4',5-Dichlorosalicylanilide | |

CAS RN |

1147-98-4, 7677-99-8 | |

| Record name | 5-Chloro-N-(4-chlorophenyl)-2-hydroxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1147-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arylid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001147984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4',5-Dichlorosalicylanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007677998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1147-98-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4',5-DICHLOROSALICYLANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28D17I2DOG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride](/img/structure/B72528.png)